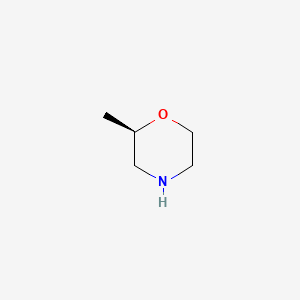

(R)-2-Methylmorpholine

Übersicht

Beschreibung

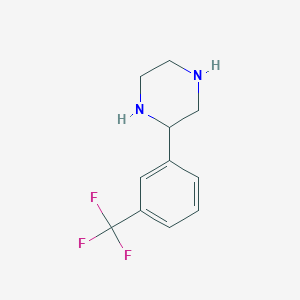

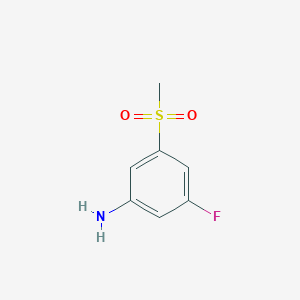

(R)-2-Methylmorpholine, also known as (R)-2-methyl-4-morpholineethanol, is an organic compound with the molecular formula C5H11NO. It is a colorless liquid that is soluble in water and has a characteristic odor. It is a versatile reagent used in organic synthesis and is also used as a catalyst in many industrial processes. In addition, this compound has a wide range of applications in the pharmaceutical, agricultural, and food industries.

Wissenschaftliche Forschungsanwendungen

1. Application in Textile and Material Sciences

(R)-2-Methylmorpholine and its derivatives, like N-Methylmorpholine-N-Oxide (NMMO), have significant applications in the field of textile and material sciences. For instance, NMMO is used as a solvent in the regeneration of silk fibroin (Xu et al., 2005). This process involves dissolving silk fibroin film into NMMO monohydrate to create concentrated solutions, which are then used in a dry-wet spinning process to produce regenerated silk fibers. The study by Xu et al. (2005) focuses on the spinning and rheological properties of these solutions, providing insights into the process conditions necessary for effective spinning.

2. Role in Cellulose Processing

In the cellulose industry, NMMO plays a crucial role, particularly in the Lyocell process, a method for producing fibers from cellulose (Rosenau et al., 2001). Rosenau et al. (2001) describe the chemical aspects of NMMO in this process, including its side reactions and byproduct formation. These reactions can affect the quality of cellulose and the safety of the process, making this research crucial for improving the efficiency and sustainability of cellulose fiber production.

3. Analytical and Spectroscopic Studies

Analytical methods for determining the content of N-methylmorpholine have been developed, which are essential for quality control in industries using this compound (An Qia, 2014). Additionally, NMR spectroscopic studies, such as those conducted by Virtanen and Maunu (2014), have been used to understand the dissolution of softwood pulp in aqueous NMMO (Virtanen & Maunu, 2014). These studies provide valuable insights into the interactions between cellulose and solvent components, crucial for optimizing manufacturing processes.

4. Pharmaceutical and Chemical Synthesis

This compound derivatives are also utilized in the synthesis of complex pharmaceutical targets. For example, in the synthesis of the JAK2 inhibitor LY2784544, N-methylmorpholine is used for the direct coupling of specific chemical structures (Douglas et al., 2014). This demonstrates the compound's utility in facilitating complex chemical reactions, which are critical in the development of new drugs and chemical products.

5. Environmental and Safety Considerations

The biodegradation of N-Methylmorpholine-N-oxide has been studied to understand its environmental impact and to develop methods for its safe disposal and treatment in wastewater systems (Meister & Wechsler, 2004). This research is crucial for ensuring that the use of this compound and its derivatives does not pose a significant environmental hazard.

Eigenschaften

IUPAC Name |

(2R)-2-methylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMMFVPUIVBYII-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol](/img/structure/B3043131.png)

![3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate](/img/structure/B3043132.png)